3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one
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Overview
Description
The compound is a derivative of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized from carboxylic acids and amidoximes using the uronium activation method . The activating agent used for the O-acylation step is 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have shown favorable oxygen balance and positive heat of formations . They have been established as potential high-energy core, and their derivatives have shown a wide range of applications .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H9BrFN3O2 and a molecular weight of 386.17 . It has a predicted melting point of 523.7±60.0 °C and a predicted density of 1.614±0.06 g/cm3 .Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer activity . In a study, a series of analogs of the compound were synthesized and their anticancer activity was tested against nine panels of 58 cancer cell lines . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound . These studies are crucial in drug discovery as they help in understanding the molecular interactions between the drug and its target protein .
ADME and Toxicity Prediction
ADME (Absorption, Distribution, Metabolism, and Excretion) studies and toxicity prediction have been carried out with this compound . These studies are important in predicting the safety and efficacy of the compound in humans .
Synthesis of Monoisomeric Phthalocyanines
The compound has been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds have applications in areas like photodynamic therapy, solar cells, and sensors .
Crystal Structure and DFT Studies
The compound has been analyzed by X-ray diffraction to determine its crystal structure . Density Functional Theory (DFT) studies have also been conducted . These studies provide insights into the electronic structure and properties of the compound .
Biological Potential of Indole Derivatives
The compound, being an indole derivative, may possess various biological activities . Indole derivatives are known to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mechanism of Action
Quinolines are a class of compounds that have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Oxadiazoles, on the other hand, have been found to possess significant biological activity with a potency comparable to standard drugs . They have been evaluated for their in vitro antibacterial activity against various bacteria and their minimum inhibitory concentration (MIC) was determined .
Future Directions
Oxadiazoles have been proven to have a wide range of applications in medicine and agriculture . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c1-22-10-14(16(23)13-7-2-3-8-15(13)22)18-20-17(21-24-18)11-5-4-6-12(19)9-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWDSYRUWKHZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one |
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